DNA crosslinker 1 (dihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

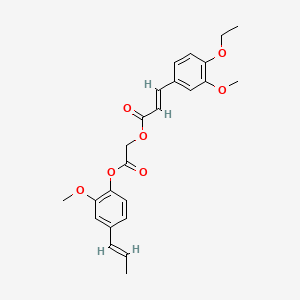

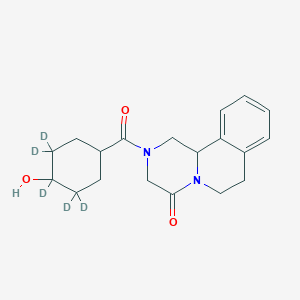

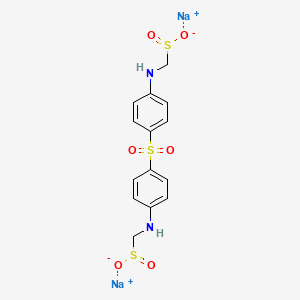

DNA crosslinker 1 (dihydrochloride): is a potent DNA minor groove binder with a DNA binding affinity (Δ Tm) of 1.1 °C . This compound is primarily used in scientific research, particularly in the field of anticancer studies . Its ability to bind to the minor groove of DNA makes it a valuable tool for studying DNA interactions and developing potential therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNA crosslinker 1 (dihydrochloride) involves the use of conventional crosslinking methods. One such method is the 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method . This method forms a covalently coupled phosphoramidated single-stranded DNA (ssDNA) conjugate . The reaction is typically carried out in buffers devoid of extraneous carboxyls or primary amines at physiological pH .

Industrial Production Methods: Industrial production of DNA crosslinker 1 (dihydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) with UV detection is common to determine the yield of conjugates . The enhanced EDC/NHS method is often employed to form a more stable intermediate prior to amination .

Chemical Reactions Analysis

Types of Reactions: DNA crosslinker 1 (dihydrochloride) primarily undergoes crosslinking reactions. These reactions involve the formation of covalent bonds between DNA strands, enhancing the stability and specificity of DNA interactions .

Common Reagents and Conditions: The crosslinking reactions typically use reagents such as EDC and sulfo-N-hydroxysuccinimide (sulfo-NHS ester) . The reactions are carried out under physiological pH conditions to ensure optimal crosslinking efficiency .

Major Products: The major products of these reactions are covalently linked DNA strands, which exhibit enhanced stability and binding affinity .

Scientific Research Applications

Chemistry: In chemistry, DNA crosslinker 1 (dihydrochloride) is used to study DNA interactions and develop new crosslinking strategies . It is also employed in the synthesis of DNA-based bioconjugates .

Biology: In biology, this compound is used to investigate the mechanisms of DNA binding and crosslinking . It is also utilized in the development of DNA-based sensors and probes .

Medicine: In medicine, DNA crosslinker 1 (dihydrochloride) is explored for its potential anticancer properties . Its ability to bind to the minor groove of DNA makes it a promising candidate for developing new anticancer therapies .

Industry: In industry, this compound is used in the production of DNA-based materials and devices . It is also employed in the development of new diagnostic tools and therapeutic agents .

Mechanism of Action

DNA crosslinker 1 (dihydrochloride) exerts its effects by binding to the minor groove of DNA . This binding increases the stability of the DNA structure and enhances its binding affinity . The compound interacts with specific DNA sequences, forming covalent bonds that crosslink the DNA strands . This crosslinking inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC): A commonly used crosslinker in DNA conjugation.

Dimethyl suberimidate dihydrochloride (DMS): Another crosslinker used in DNA extraction and conjugation.

Uniqueness: DNA crosslinker 1 (dihydrochloride) is unique due to its high binding affinity for the minor groove of DNA and its potent anticancer properties . Unlike other crosslinkers, it forms highly stable covalent bonds with DNA, making it a valuable tool for studying DNA interactions and developing therapeutic agents .

Properties

Molecular Formula |

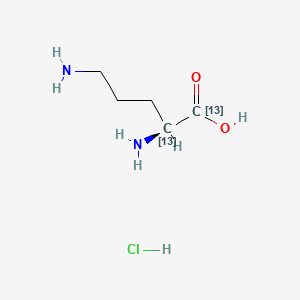

C15H22Cl2N8O |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C15H20N8O.2ClH/c16-14(17)20-7-10-1-3-11(4-2-10)9-23-13(24)12(5-6-22-23)8-21-15(18)19;;/h1-6H,7-9H2,(H4,16,17,20)(H4,18,19,21);2*1H |

InChI Key |

WVCNOKXJAKGIOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)CN2C(=O)C(=CC=N2)CN=C(N)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.